molecular formula C10H12Cl2N2OS B5029407 N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea

N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea

Cat. No. B5029407
M. Wt: 279.19 g/mol
InChI Key: KLIUSGZJLCDKML-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost. However, as with any chemical substance, there are concerns regarding its impact on the environment and human health. In

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea works by inhibiting photosynthesis in plants. It does this by binding to a protein complex called photosystem II, which is responsible for capturing light energy and converting it into chemical energy. By binding to this complex, N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea disrupts the normal functioning of photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced seed production. Additionally, N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea has been shown to affect the metabolism of plants, leading to changes in the levels of various amino acids and carbohydrates.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea has several advantages as a herbicide for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. Additionally, the effects of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea on plants are well-documented, making it a useful tool for studying plant physiology and biochemistry. However, there are also limitations to the use of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea in lab experiments. Its effects on plants can be highly variable depending on factors such as temperature and light intensity, making it difficult to control for these variables. Additionally, the use of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea in lab experiments raises ethical concerns regarding the use of chemicals on living organisms.

Future Directions

There are several areas of research that could benefit from further study of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea. One potential area is the development of new herbicides that are more effective and less harmful to the environment. Additionally, there is growing interest in the potential use of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea as a fungicide and insecticide, which could be explored further. Finally, there is a need for more research on the potential health effects of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea exposure in humans and animals, particularly in agricultural communities where it is commonly used.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea is a widely used herbicide that has been extensively studied for its effectiveness in controlling weed growth. While it has several advantages as a tool for studying plant physiology and biochemistry, there are also concerns regarding its impact on the environment and human health. Further research is needed to fully understand the potential benefits and risks of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea and to develop new herbicides that are more effective and less harmful to the environment.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dichloroaniline with ethyl chloroformate to form N-(2,4-dichlorophenyl) carbamate. This is followed by the reaction of N-(2,4-dichlorophenyl) carbamate with sodium methoxide to form N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)urea. Finally, thiourea is added to the mixture to produce N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea has been extensively studied for its herbicidal properties. It has been shown to effectively control the growth of various weeds, including grasses and broadleaf weeds. Additionally, N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea has been used in combination with other herbicides to improve their effectiveness. In recent years, there has been growing interest in the potential use of N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)thiourea as a fungicide and insecticide.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2OS/c1-15-5-4-13-10(16)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIUSGZJLCDKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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